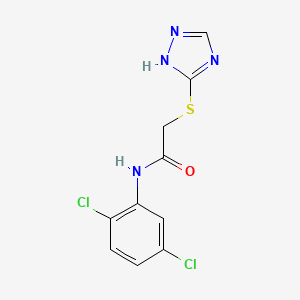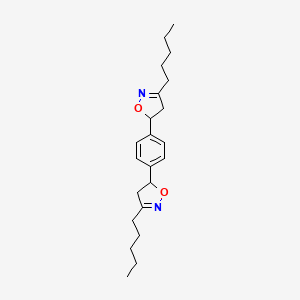![molecular formula C11H11N5S B11071114 1H-1,3-Benzimidazole, 2-[[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl]-](/img/structure/B11071114.png)
1H-1,3-Benzimidazole, 2-[[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,3-BENZIMIDAZOL-2-YLMETHYL (5-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE is a heterocyclic compound that combines the structural features of benzimidazole and triazole. These moieties are known for their significant pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The unique combination of these two heterocycles in a single molecule makes this compound a promising candidate for various scientific and industrial applications.
Preparation Methods
The synthesis of 1H-1,3-BENZIMIDAZOL-2-YLMETHYL (5-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is usually synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents.
Formation of Triazole Moiety: The triazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and carbonyl compounds.
Coupling Reaction: The final step involves the coupling of the benzimidazole and triazole moieties through a sulfide linkage.
Chemical Reactions Analysis
1H-1,3-BENZIMIDAZOL-2-YLMETHYL (5-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE undergoes various chemical reactions, including:
Scientific Research Applications
1H-1,3-BENZIMIDAZOL-2-YLMETHYL (5-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Its anticancer properties are being explored for the development of novel chemotherapeutic agents.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-1,3-BENZIMIDAZOL-2-YLMETHYL (5-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1H-1,3-BENZIMIDAZOL-2-YLMETHYL (5-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE can be compared with other similar compounds, such as:
1H-BENZIMIDAZOL-2-YLMETHYL 4-(4-METHYLPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL SULFIDE: This compound has a similar structure but with different substituents on the triazole ring, leading to variations in its pharmacological activities.
1,3,5-TRIS (1H-BENZO[D]IMIDAZOLE-2-YL) BENZENE: This compound contains multiple benzimidazole moieties, which may enhance its biological activities compared to the single benzimidazole-triazole compound.
Properties
Molecular Formula |
C11H11N5S |
|---|---|
Molecular Weight |
245.31 g/mol |
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]-1H-benzimidazole |
InChI |
InChI=1S/C11H11N5S/c1-7-12-11(16-15-7)17-6-10-13-8-4-2-3-5-9(8)14-10/h2-5H,6H2,1H3,(H,13,14)(H,12,15,16) |
InChI Key |
VVGZOUNSQYXDBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)SCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-4-(3-methoxyphenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B11071032.png)
![methyl 3-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B11071034.png)

![4-Methylene-3-[2-(2-pyridyl)ethyl]-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B11071041.png)
![1-[8-fluoro-4-(furan-2-yl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]ethanone](/img/structure/B11071051.png)
![5-(5-Furan-2-yl-2H-pyrazol-3-yl)-4-naphthalen-1-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B11071053.png)

![Ethyl 4-(5-{2-amino-3-cyano-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6,7,8-hexahydroquinolin-4-yl}furan-2-yl)benzoate](/img/structure/B11071068.png)

![1-(1-Benzofuran-2-yl)-3-[(3-bromophenyl)amino]propan-1-one](/img/structure/B11071083.png)
![4-(4,6-dimethoxy-1-methyl-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B11071093.png)

![2-[({4-[2-(acetylamino)ethyl]phenyl}sulfonyl)amino]-N-phenylbenzamide](/img/structure/B11071099.png)
